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Abstract
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, widely known as

BOP reagent or Castro's reagent, holds a significant place in the history of synthetic organic

chemistry, particularly in the realm of peptide synthesis. Introduced in 1975 by Bertrand Castro

and his colleagues, BOP emerged as a highly efficient coupling reagent, offering significant

advantages over the carbodiimide methods prevalent at the time. This technical guide provides

a comprehensive overview of the discovery, history, mechanism of action, and practical

applications of Castro's reagent. It is intended for researchers, scientists, and professionals in

drug development who seek a detailed understanding of this pivotal reagent. The guide

includes a summary of its physicochemical properties, detailed experimental protocols for its

synthesis and use in peptide coupling, and a discussion of its advantages and limitations, most

notably the safety concerns that led to the development of second-generation coupling

reagents.

Introduction: A Paradigm Shift in Peptide Coupling
The synthesis of peptides, fundamental to numerous areas of biological and pharmaceutical

research, relies on the efficient formation of amide bonds between amino acids. In the mid-20th

century, the development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield

revolutionized the field. However, the coupling methods of the era, primarily based on

carbodiimides like dicyclohexylcarbodiimide (DCC), were often plagued by side reactions and

incomplete couplings, especially in the case of sterically hindered amino acids.
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In 1975, a seminal paper by Bertrand Castro, Jean-Robert Dormoy, Geneviève Evin, and

Claude Selve in Tetrahedron Letters introduced a novel phosphonium salt-based coupling

reagent: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).[1]

This discovery marked a significant advancement in peptide synthesis methodology. BOP

demonstrated superior performance, characterized by high coupling yields, rapid reaction

times, and a notable reduction in racemization, a critical factor in maintaining the

stereochemical integrity of peptides.[1][2]

Physicochemical Properties of BOP Reagent
BOP is a white to off-white crystalline solid that is soluble in polar organic solvents such as

N,N-dimethylformamide (DMF) and dichloromethane (DCM).[3] Its key physicochemical

properties are summarized in the table below.

Property Value

Chemical Formula C₁₂H₂₂F₆N₆OP

Molecular Weight 442.28 g/mol

Appearance White to off-white crystalline powder

Melting Point 138-145 °C (decomposes)

CAS Number 56602-33-6

Solubility
Soluble in DMF, DCM, and other polar aprotic

solvents.

Mechanism of Action: The Role of the
Acyloxyphosphonium Salt
The efficacy of BOP as a coupling reagent stems from its ability to rapidly convert a carboxylic

acid into a highly reactive acyl intermediate. The generally accepted mechanism proceeds

through the following steps:

Formation of the Acyloxyphosphonium Salt: The carboxylate anion of the N-protected amino

acid attacks the electrophilic phosphorus atom of the BOP reagent. This results in the
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formation of a highly reactive acyloxyphosphonium salt intermediate and the displacement of

the benzotriazol-1-olate anion.

Formation of the Active Ester: The benzotriazol-1-olate anion then acts as a nucleophile,

attacking the acyloxyphosphonium salt to form the benzotriazol-1-yl ester (an active ester) of

the amino acid. This step also generates the byproduct hexamethylphosphoramide (HMPA).

Aminolysis: The free amino group of the second amino acid (or the growing peptide chain)

attacks the carbonyl carbon of the active ester, leading to the formation of the desired

peptide bond and the release of 1-hydroxybenzotriazole (HOBt).

This reaction pathway is highly efficient and minimizes the risk of racemization, as the

activation and coupling steps proceed rapidly.[2]
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Caption: Mechanism of BOP-mediated peptide bond formation.

Experimental Protocols
Synthesis of BOP Reagent
While BOP is commercially available, it can also be synthesized in the laboratory. The following

protocol is a general procedure based on the original work by Castro and colleagues. Caution:

This synthesis involves the use of potentially hazardous reagents and should be performed in a

well-ventilated fume hood with appropriate personal protective equipment.
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Materials:

Tris(dimethylamino)phosphine (Hexamethylphosphorous triamide)

Carbon tetrachloride (CCl₄)

1-Hydroxybenzotriazole (HOBt)

Potassium hexafluorophosphate (KPF₆)

Anhydrous diethyl ether

Anhydrous dichloromethane (DCM)

Procedure:

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a

nitrogen inlet, dissolve tris(dimethylamino)phosphine in anhydrous DCM under a nitrogen

atmosphere.

Cool the solution to 0 °C in an ice bath.

Add a solution of carbon tetrachloride in anhydrous DCM dropwise to the stirred solution.

After the addition is complete, add a solution of 1-hydroxybenzotriazole in anhydrous DCM.

Allow the reaction mixture to warm to room temperature and stir for several hours.

The resulting solution containing the chlorophosphonium intermediate is then treated with a

solution of potassium hexafluorophosphate in water to precipitate the BOP reagent.

The crude product is collected by filtration, washed with cold water and then with diethyl

ether, and dried under vacuum.

Recrystallization from a mixture of acetone and ether can be performed for further

purification.

Solid-Phase Peptide Coupling using BOP Reagent
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The following is a general protocol for the use of BOP in solid-phase peptide synthesis. The

specific quantities and reaction times may need to be optimized depending on the amino acids

being coupled and the solid support used.

Materials:

Resin-bound peptide with a free N-terminal amine

N-α-protected amino acid (2.0 equivalents based on resin substitution)

BOP reagent (2.0 equivalents)

Diisopropylethylamine (DIEA) (4.0 equivalents)

N,N-Dimethylformamide (DMF)

Procedure:

Swell the resin-bound peptide in DMF in a reaction vessel.

In a separate vessel, dissolve the N-α-protected amino acid in DMF.

Add the dissolved amino acid solution to the resin.

Add a 1.0 M solution of BOP reagent in DMF to the reaction mixture.

Add DIEA to the reaction mixture.

Agitate the mixture at room temperature for 10-60 minutes. The progress of the reaction can

be monitored using a qualitative method such as the Kaiser test.

Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF to

remove excess reagents and byproducts.
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Start:
Resin-bound peptide with free amine

1. Swell resin in DMF

2. Dissolve N-α-protected
amino acid in DMF

3. Add amino acid solution to resin

4. Add BOP reagent solution

5. Add DIEA

6. Agitate at room temperature
(10-60 min)

7. Monitor with Kaiser test

Positive

8. Wash resin with DMF

Negative

End:
Coupled peptide on resin
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Caption: General workflow for solid-phase peptide coupling with BOP.
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Advantages and Disadvantages of BOP Reagent
The introduction of BOP offered several key advantages over existing coupling methods:

High Coupling Efficiency: BOP is highly effective in promoting amide bond formation, leading

to high yields, even in difficult couplings involving sterically hindered amino acids.[1]

Low Racemization: The rapid activation and coupling kinetics minimize the extent of

racemization, preserving the stereochemical integrity of the peptide.[2]

Versatility: BOP has been successfully used in both solution-phase and solid-phase peptide

synthesis.[1][4]

Despite its advantages, the use of BOP has a significant drawback:

Formation of a Carcinogenic Byproduct: The reaction with BOP generates a stoichiometric

amount of hexamethylphosphoramide (HMPA), a known carcinogen.[5] This serious safety

concern has led to a decline in its use in many laboratories and the development of safer

alternatives.

The Evolution of Coupling Reagents: Beyond BOP
The toxicity of the HMPA byproduct spurred the development of a new generation of

phosphonium-based coupling reagents. A notable successor to BOP is PyBOP ((Benzotriazol-

1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), which was also developed by

Castro's group. In PyBOP, the dimethylamino groups are replaced with pyrrolidino groups. This

modification results in the formation of a much less toxic phosphonamide byproduct. PyBOP

exhibits comparable coupling efficiency to BOP and has largely replaced it in many

applications.

Other important classes of coupling reagents that have been developed include

uronium/aminium salts such as HBTU, HATU, and TBTU. These reagents also offer high

efficiency and low racemization rates and have become staples in modern peptide synthesis.
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Caption: Evolution of peptide coupling reagents.

Conclusion
Castro's reagent (BOP) represents a landmark in the development of peptide synthesis. Its

introduction provided a powerful tool for chemists, enabling the efficient synthesis of complex

peptides with high fidelity. While the safety concerns associated with its use have led to its

replacement by safer and equally effective alternatives in many contexts, the legacy of BOP

endures. The principles behind its design and mechanism of action laid the groundwork for the

development of the modern arsenal of coupling reagents that are indispensable in

contemporary drug discovery and biochemical research. Understanding the history and

chemistry of BOP provides valuable context for the ongoing evolution of synthetic peptide

chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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